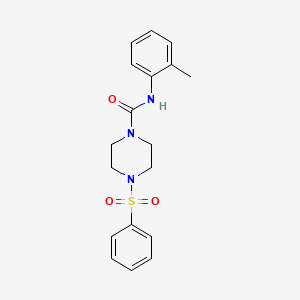

![molecular formula C16H19N5S B5501830 3-benzyl-6-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5501830.png)

3-benzyl-6-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-benzyl-6-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives involves high-yielding routes, starting from 4-amino-5-substituted [1,2,4]triazole-3-thiol and proceeding through reactions with carbon disulfide and various acids or nitriles. These procedures have been developed to produce a wide array of derivatives, demonstrating the versatility of the core structure for modifications and potential applications in anti-tumor activity (Ibrahim, 2009).

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using X-ray crystallography and spectroscopic techniques, providing insights into their three-dimensional configurations and potential interaction mechanisms. For instance, the crystal structure of related triazolo thiadiazoles has been analyzed to understand the geometrical arrangement and its influence on biological activity (Dong et al., 2002).

Applications De Recherche Scientifique

Anticancer Applications

Fluorinated derivatives of 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles have shown moderate to good antiproliferative potency against several cancer cell lines, including human breast cancer (MCF7), human osteosarcoma (SaOS-2), and human myeloid leukemia (K562) (Chowrasia et al., 2017). Another study reported the synthesis of 3,6-disubstituted triazolo[3,4-b]thiadiazole derivatives as potential anti-tumor agents, evaluated against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI), showing inhibitory effects on the growth of a wide range of cancer cell lines (Ibrahim, 2009).

Antimicrobial Applications

The antimicrobial properties of 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives against both bacterial and fungal strains have been investigated, with compounds showing moderate to good inhibition (Gilani et al., 2011). Another study synthesized derivatives with potent antibacterial activity against B. subtilis, S. aureus, and E. coli (Zhang et al., 2010).

Anti-inflammatory and Analgesic Applications

Some 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives have been synthesized and investigated for their anti-inflammatory, analgesic, and minimal ulcerogenic effects, showing potent anti-inflammatory activity compared to ibuprofen and flurbiprofen, along with moderate antimicrobial activity (Amir et al., 2008).

Antioxidant Applications

The antioxidant property of triazolo-thiadiazoles was investigated, revealing potent antioxidant activity in DPPH, ABTS radical scavenging assays, and lipid peroxidation studies, suggesting their potential in treating oxidative stress-related diseases (Sunil et al., 2010).

Orientations Futures

The future directions for “3-benzyl-6-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” could involve further exploration of its synthesis, properties, and potential applications. Given its versatile structure and biological activity, it could be a promising candidate for drug design, discovery, and development .

Propriétés

IUPAC Name |

3-benzyl-6-(1-methylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5S/c1-20-9-5-8-13(11-20)15-19-21-14(17-18-16(21)22-15)10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWXYJZIIRALDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C2=NN3C(=NN=C3S2)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

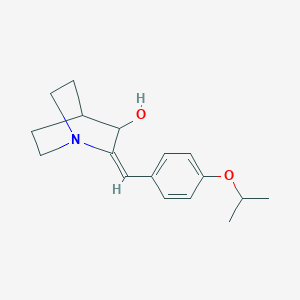

![1-[(5-methoxy-1-methyl-1H-indol-3-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5501771.png)

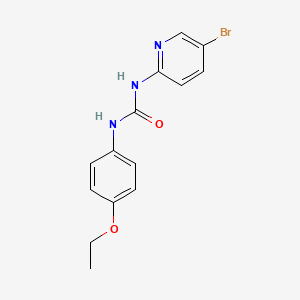

![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5501788.png)

![1'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501793.png)

![(1-methyl-1H-imidazol-2-yl)[1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinyl]methanol](/img/structure/B5501794.png)

![2-[(pentylamino)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5501799.png)

![3-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole](/img/structure/B5501805.png)

![5-{4-[3-(4-tert-butylphenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5501819.png)

![7-(4-ethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5501833.png)

![N-(4-tert-butyl-1,3-thiazol-2-yl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5501846.png)

![2-{[(2-chlorophenoxy)acetyl]amino}-5-methylbenzoic acid](/img/structure/B5501850.png)